

# A Technical Guide to the Preclinical Pharmacology of Lesogaberan (AZD3355)

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Lesogaberan** (AZD3355) is a potent and selective agonist of the GABA-B receptor, a G-protein coupled receptor involved in inhibitory neurotransmission.[1][2][3] Initially investigated for the treatment of gastroesophageal reflux disease (GERD), its preclinical profile has revealed a range of potential therapeutic applications.[3] This technical guide provides a comprehensive overview of the preclinical pharmacology of **lesogaberan**, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

### **Core Pharmacological Data**

The preclinical data for **lesogaberan** demonstrates its high affinity and functional potency at the GABA-B receptor, with selectivity over the GABA-A receptor. In vivo studies have established its efficacy in relevant animal models.

## Table 1: In Vitro Pharmacology of Lesogaberan



Parameter	Species/System	Value	Reference
Binding Affinity (Ki)	Rat Brain Membranes ([³H]GABA displacement)	5.1 nM	[4]
Rat GABA-A Receptor	1.4 μΜ		
Functional Potency (EC50)	Human recombinant GABA-B receptors (CHO cells)	8.6 nM	
Human recombinant GABA-B receptors (CHO cells, Ca <sup>2+</sup> influx)	8 nM		<del>-</del>
Selectivity	GABA-B vs GABA-A	>600-fold	

**Table 2: In Vivo Efficacy of Lesogaberan** 



Model	Species	Dose	Effect	Reference
Transient Lower Esophageal Sphincter Relaxations (TLESRs)	Dog	3 mg/kg (intrastomach)	~50% inhibition	
Acid Reflux	Dog	7 μmol/kg (oral)	Significant reduction in reflux episodes and acid exposure time	
Non-alcoholic Steatohepatitis (NASH)	Mouse	10 mg/kg and 30 mg/kg (oral gavage)	Improved histology, reduced profibrogenic gene expression, and decreased tumor development	
Human Islet Cell Proliferation	In vitro	10-30 nM	2-3 fold increase	•
Human Islet Cell Survival	In vivo (mouse xenograft)	0.08 mg/mL (in drinking water)	Protected human islet β-cells from apoptosis	

Table 3: Preclinical Pharmacokinetics of Lesogaberan

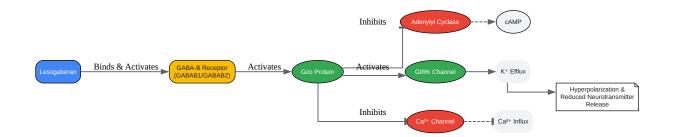
Parameter	Species	Value	Reference
Oral Bioavailability	Rat	100%	
Dog	88%		
Plasma Protein Binding	Rat and Human	1%	

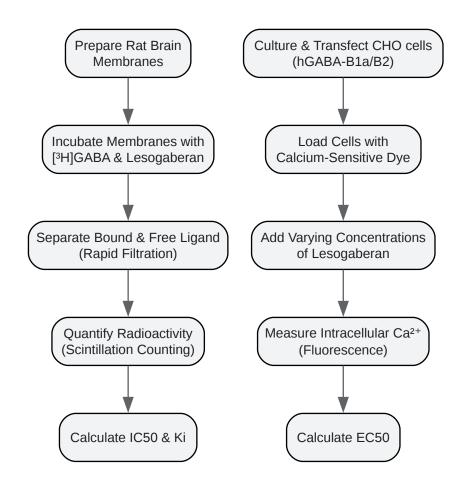


# **Mechanism of Action and Signaling Pathway**

**Lesogaberan** exerts its effects by binding to and activating the GABA-B receptor. This receptor is a heterodimer composed of GABA-B1 and GABA-B2 subunits, which is coupled to inhibitory G proteins (Gi/o). Upon activation, the G protein dissociates, and its subunits mediate downstream signaling events, including the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channel activity. Specifically, Gβγ subunits can activate G protein-coupled inwardly rectifying potassium channels (GIRKs) and inhibit voltage-gated calcium channels (VGCCs), resulting in neuronal hyperpolarization and reduced neurotransmitter release.







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